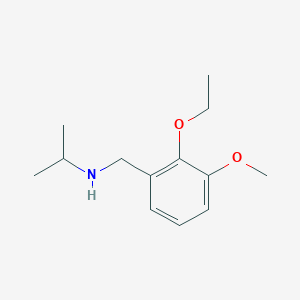![molecular formula C16H26N2 B262718 N-(4-ethylbenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B262718.png)
N-(4-ethylbenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylbenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine, also known as EPH, is a chemical compound that belongs to the class of psychoactive substances. EPH is a stimulant drug that acts on the central nervous system, producing effects similar to those of amphetamines. EPH is a relatively new substance that has gained popularity in recent years due to its potential as a research tool in the field of neuroscience.
Mécanisme D'action
N-(4-ethylbenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine acts as a potent dopamine and norepinephrine reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the stimulant effects of this compound, including increased alertness, energy, and euphoria.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. These include increased heart rate and blood pressure, increased body temperature, and decreased appetite. This compound has also been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased feelings of pleasure and reward.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethylbenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine has several advantages as a research tool. It is relatively easy to synthesize and is readily available from chemical suppliers. This compound is also relatively stable and can be stored for long periods of time without degradation. However, this compound has several limitations as a research tool. It is a potent stimulant and can be toxic at high doses. This compound also has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on N-(4-ethylbenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine. One area of interest is the potential use of this compound as a treatment for depression and other psychiatric disorders. Another area of interest is the development of new drugs based on the structure of this compound, which may have improved efficacy and fewer side effects. Finally, further research is needed to better understand the mechanisms underlying the effects of this compound on the brain and to investigate its potential as a tool for studying drug addiction and other neurological disorders.
Méthodes De Synthèse
The synthesis of N-(4-ethylbenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine involves several steps, including the condensation of 4-ethylbenzaldehyde with 1-ethyl-2-pyrrolidinemethanamine, followed by reduction with lithium aluminum hydride. The final product is obtained by recrystallization from ethanol.
Applications De Recherche Scientifique
N-(4-ethylbenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine has been widely used as a research tool in the field of neuroscience. It has been shown to have potential as a treatment for various neurological and psychiatric disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD). This compound has also been used to study the effects of stimulant drugs on the brain and to investigate the mechanisms underlying drug addiction.
Propriétés
Formule moléculaire |
C16H26N2 |
|---|---|
Poids moléculaire |
246.39 g/mol |
Nom IUPAC |
N-[(4-ethylphenyl)methyl]-1-(1-ethylpyrrolidin-2-yl)methanamine |
InChI |
InChI=1S/C16H26N2/c1-3-14-7-9-15(10-8-14)12-17-13-16-6-5-11-18(16)4-2/h7-10,16-17H,3-6,11-13H2,1-2H3 |
Clé InChI |
FGKOMJYXNISQBH-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)CNCC2CCCN2CC |
SMILES canonique |
CCC1=CC=C(C=C1)CNCC2CCCN2CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4,5-bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B262636.png)
![2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol](/img/structure/B262637.png)


![Methyl 4-(5-{[(2-furylmethyl)amino]methyl}-2-furyl)benzoate](/img/structure/B262642.png)
![N-[4-(diethylamino)benzyl]-N-(4-methoxybenzyl)amine](/img/structure/B262644.png)
![2-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-phenylethanol](/img/structure/B262645.png)
![1-[4-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)phenyl]ethanol](/img/structure/B262647.png)
![N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262648.png)
![N-tert-butyl-2-{2-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B262649.png)
![1-[4-(5-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-furyl)phenyl]ethanol](/img/structure/B262650.png)


